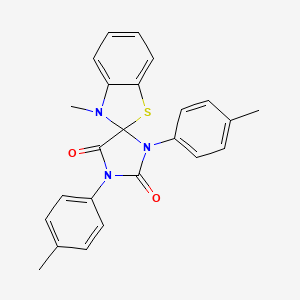

Spiro(benzothiazole-2(3H),4'-imidazolidine)-2',5'-dione, 3-methyl-1',3'-bis(4-methylphenyl)-

Description

Molecular Architecture and IUPAC Nomenclature

The compound’s molecular formula, C₂₄H₂₁N₃O₂S , reflects its complex polycyclic framework, which integrates a benzothiazole ring fused with an imidazolidine-dione system via a spiro junction. The IUPAC name, 3-methyl-1',3'-bis(4-methylphenyl)spiro[1,3-benzothiazole-2,5'-imidazolidine]-2',4'-dione , systematically describes its structure:

- Spiro junction : The central spiro carbon (C2 of the benzothiazole and C5' of the imidazolidine) bridges the two heterocyclic systems.

- Benzothiazole component : A bicyclic system comprising a benzene ring fused to a thiazole (five-membered ring with nitrogen and sulfur).

- Imidazolidine-dione component : A five-membered ring containing two ketone groups (at positions 2' and 4') and two nitrogen atoms.

- Substituents : A methyl group at position 3 of the benzothiazole and two 4-methylphenyl groups at positions 1' and 3' of the imidazolidine.

The SMILES notation, CC1=CC=C(C=C1)N2C(=O)C3(N(C4=CC=CC=C4S3)C)N(C2=O)C5=CC=C(C=C5)C , further clarifies connectivity, emphasizing the spiro linkage and substituent positions.

Crystallographic Analysis of Spiro Junction Geometry

While direct crystallographic data for this specific compound remains unpublished, analogous spiro systems provide insights into its likely geometry. For example, the structurally related 5-chlorobenzothiazole-2-spiro-3'-indolin-2'-one crystallizes in a monoclinic P2₁/c space group with two unique molecules in the asymmetric unit. Key observations from such systems include:

- Ring puckering : The benzothiazole and imidazolidine rings adopt non-planar conformations. In similar compounds, the benzothiazole moiety exhibits an envelope conformation (puckering parameters q₂ = 0.242 Å, φ₂ = 217.5°), while the imidazolidine ring shows a twisted conformation (q₂ = 0.112 Å, φ₂ = 126.3°).

- Intermolecular interactions : Hydrogen bonding (N–H⋯O, N–H⋯S) and van der Waals forces likely stabilize the crystal lattice, as observed in spiro compounds with comparable substituents.

Comparative Structural Analysis with Related Spiro Heterocyclic Systems

The compound’s architecture shares features with other spiro heterocycles but exhibits distinct differences:

The presence of 4-methylphenyl groups enhances steric bulk compared to simpler spiro systems, potentially influencing solubility and intermolecular interactions.

Conformational Dynamics via Computational Modeling

Density functional theory (DFT) studies on analogous spiro compounds reveal critical insights into conformational behavior:

- Geometric optimization : The spiro junction imposes torsional constraints, limiting free rotation. For example, DFT-optimized structures of spiro[imidazolidine-pyrazoline]-2,4-diones show energy barriers of ~15–20 kcal/mol for ring flipping.

- Electronic effects : The electron-withdrawing ketone groups stabilize the imidazolidine ring, while the benzothiazole’s aromatic system delocalizes electron density, as evidenced by HOMO-LUMO gaps (~4.5 eV) in similar compounds.

- Tautomerism : Computational analysis of spirohydantoins suggests that keto-enol tautomerism is disfavored due to the spiro system’s rigidity, with energy differences exceeding 10 kcal/mol favoring the diketone form.

These findings underscore the compound’s structural rigidity and electronic tunability, making it a promising scaffold for further functionalization.

Properties

CAS No. |

62689-07-0 |

|---|---|

Molecular Formula |

C24H21N3O2S |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

3-methyl-1',3'-bis(4-methylphenyl)spiro[1,3-benzothiazole-2,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C24H21N3O2S/c1-16-8-12-18(13-9-16)26-22(28)24(25(3)20-6-4-5-7-21(20)30-24)27(23(26)29)19-14-10-17(2)11-15-19/h4-15H,1-3H3 |

InChI Key |

IVOYTQQFWHOQOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3(N(C4=CC=CC=C4S3)C)N(C2=O)C5=CC=C(C=C5)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzothiazole-2(3H),4’-imidazolidine)-2’,5’-dione, 3-methyl-1’,3’-bis(4-methylphenyl)- typically involves multi-step organic reactions. Common starting materials include benzothiazole derivatives and imidazolidine precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to achieve efficient production. Purification techniques like crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Spiro(benzothiazole-2(3H),4’-imidazolidine)-2’,5’-dione, 3-methyl-1’,3’-bis(4-methylphenyl)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Applications

The biological applications of Spiro(benzothiazole-2(3H),4'-imidazolidine)-2',5'-dione are diverse, particularly in the realms of:

- Anticancer Activity : Similar compounds have demonstrated significant anticancer properties. For instance, spiro compounds with structural similarities have been reported to inhibit cancer cell proliferation and induce apoptosis.

- Antimicrobial Properties : The compound exhibits potential antimicrobial activity against various pathogens. Research indicates that derivatives of similar spiro compounds can effectively combat bacterial infections .

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for specific enzymes, making it a candidate for drug development targeting diseases like COVID-19. Binding affinity studies reveal promising interactions with viral proteases .

Case Studies

Several case studies highlight the effectiveness of Spiro(benzothiazole-2(3H),4'-imidazolidine)-2',5'-dione in different applications:

- Anticancer Research : A study investigated the anticancer potential of structurally related compounds, demonstrating that spiro compounds could inhibit tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways.

- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of derivatives. The results indicated that these compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating bacterial infections .

- COVID-19 Drug Development : Recent research has explored the binding affinity of synthesized spiro derivatives to SARS-CoV-2 Mpro enzyme. Compounds with lower binding energy scores compared to standard drugs indicate their potential as candidates for further antiviral development .

Mechanism of Action

The mechanism by which Spiro(benzothiazole-2(3H),4’-imidazolidine)-2’,5’-dione, 3-methyl-1’,3’-bis(4-methylphenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target compound’s benzothiazole core distinguishes it from benzofuran () or indoline-based analogs (). The sulfur atom in benzothiazole may enhance π-π stacking interactions compared to oxygen in benzofuran .

- The bis(4-methylphenyl) substituents provide steric bulk and lipophilicity, contrasting with smaller groups like methoxy or halogens in other spiro derivatives .

Physicochemical Properties

Key Observations :

- The target compound’s methyl and aryl substituents likely lower its melting point compared to halogenated analogs (e.g., 163–166°C in ) due to reduced polarity.

- IR and NMR data for similar compounds suggest that the target’s carbonyl stretches (C=O) would appear near 1700 cm⁻¹, with aryl protons resonating at δ 6.8–7.2 .

Pharmacological Potential

- Spiro compounds with thiazole/imidazolidine motifs (e.g., ) exhibit antimicrobial and anti-inflammatory activities .

- The benzothiazole moiety in the target compound may enhance anticancer or kinase inhibitory activity, as seen in benzothiazole derivatives .

- Computational studies (e.g., DFT in ) could predict binding modes, leveraging the spiro structure’s rigidity for target selectivity .

Biological Activity

The compound Spiro(benzothiazole-2(3H),4'-imidazolidine)-2',5'-dione, 3-methyl-1',3'-bis(4-methylphenyl)- is a member of the spirocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

This compound features a spiro linkage between a benzothiazole and an imidazolidine ring, contributing to its unique pharmacological properties.

Synthesis

The synthesis of spiro compounds typically involves various methods such as microwave-assisted synthesis and traditional cyclization techniques. For instance, the synthesis of related spiro compounds has been achieved through reactions involving aromatic amines and various electrophilic agents, yielding derivatives with promising biological profiles .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of spiro compounds. For instance, spiro derivatives have shown moderate to significant activity against various bacterial strains. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. In one study, several newly synthesized spiro derivatives exhibited varying degrees of antimicrobial activity, with some showing promising results against resistant strains .

Antitumor Activity

Spiro compounds are also recognized for their antitumor properties. Research indicates that certain spiro derivatives can induce apoptosis in cancer cells through the mitochondrial pathway. This involves the loss of mitochondrial membrane potential and subsequent activation of caspases, leading to programmed cell death .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various spiro compounds, it was found that specific derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications on the phenyl rings significantly influenced antimicrobial efficacy.

Case Study 2: Antitumor Mechanism Investigation

Another investigation focused on the antitumor effects of a spiro compound similar to the one . The study demonstrated that treatment with this compound led to significant tumor regression in xenograft models, with detailed analysis revealing activation of apoptotic pathways through mitochondrial dysfunction .

Q & A

Q. Why do HRMS spectra occasionally deviate from theoretical values for spiro compounds?

- Methodological Answer : Isotopic patterns or adduct formation (e.g., [M+Na]) can cause deviations. Use high-resolution instruments (e.g., ESI-QTOF) and internal calibration (e.g., lock mass) to minimize errors. For example, compound 3b showed a 0.003 Da deviation after recalibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.